Bisphenol M

Descripción

Propiedades

IUPAC Name |

4-[2-[3-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2/c1-23(2,17-8-12-21(25)13-9-17)19-6-5-7-20(16-19)24(3,4)18-10-14-22(26)15-11-18/h5-16,25-26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFQHGDIOXNKIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC(=CC=C2)C(C)(C)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065548 | |

| Record name | 1,3-Bis[1-methyl-1-(4-hydroxyphenyl)ethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13595-25-0 | |

| Record name | Bisphenol M | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13595-25-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4,4'-(1,3-phenylenebis(1-methylethylidene))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis[1-methyl-1-(4-hydroxyphenyl)ethyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1,3-phenylene-bis(1-methylethylidene))bis-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Bisphenol M

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Bisphenol M [4,4'-(1,3-Phenylenediisopropylidene)bisphenol], a significant analog within the bisphenol family.[1][2][3] This document details a representative synthesis protocol, outlines key characterization methodologies, and presents the corresponding data in a clear and accessible format for researchers and professionals in drug development and related scientific fields.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acid-catalyzed condensation reaction of phenol (B47542) with 1,3-diisopropenylbenzene (B1663925).[4] While various acidic catalysts can be employed, the use of a solid acid catalyst, such as a sulfonated polystyrene resin cross-linked with divinylbenzene (B73037) (ion-exchange resin), offers advantages in terms of catalyst separation and product purity.[5][6][7]

Representative Experimental Protocol

The following protocol describes a representative method for the synthesis of this compound using an ion-exchange resin catalyst.

Materials:

-

Phenol (excess)

-

1,3-Diisopropenylbenzene

-

Sulfonated polystyrene-divinylbenzene ion-exchange resin (e.g., Amberlyst 15)

-

Methanol (B129727) (for washing)

-

Deionized water

Equipment:

-

Jacketed glass reactor with mechanical stirrer, thermometer, and reflux condenser

-

Heating/cooling circulator

-

Büchner funnel and vacuum flask

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

Catalyst Preparation: The ion-exchange resin is pre-washed with methanol and then deionized water to remove any impurities and is subsequently dried.

-

Reaction Setup: The reactor is charged with an excess of phenol and the ion-exchange resin catalyst. The mixture is heated to the desired reaction temperature (typically between 50-80°C) with stirring.[8]

-

Addition of Reactant: 1,3-Diisopropenylbenzene is slowly added to the heated mixture. The molar ratio of phenol to 1,3-diisopropenylbenzene is typically kept high (e.g., 10:1) to favor the formation of the desired bisphenol and minimize side reactions.[9]

-

Reaction: The reaction mixture is maintained at the set temperature with continuous stirring for a period of 2 to 24 hours, depending on the desired conversion.[10] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Catalyst Removal: After the reaction is complete, the mixture is cooled, and the ion-exchange resin catalyst is removed by filtration.

-

Product Isolation: The excess phenol is removed from the filtrate by vacuum distillation. The crude this compound is then purified.

-

Purification: Purification is typically achieved by recrystallization from a suitable solvent system (e.g., methanol/water) to yield the final product as a white to almost white solid.[3] The purity of the final product can be confirmed by measuring its melting point and by HPLC analysis.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The structural confirmation and purity assessment of the synthesized this compound are conducted using a variety of analytical techniques.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₆O₂ | [2] |

| Molecular Weight | 346.46 g/mol | [2] |

| Melting Point | 135-139 °C | [4] |

| Appearance | White to almost white solid | [3] |

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for monitoring the progress of the synthesis reaction. An analytical standard of this compound with a purity of ≥99.0% as determined by HPLC is commercially available.[11]

Representative HPLC Method:

A common method for the analysis of bisphenols involves reversed-phase HPLC with UV detection.

| Parameter | Condition |

| Column | C18 reversed-phase column |

| Mobile Phase | A gradient of acetonitrile (B52724) and water |

| Detection | UV spectrophotometer at a wavelength of 227 nm |

| Purity Standard | ≥99.0% |

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectral Data (DMSO-d₆):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Anticipated ~9.2 | Singlet | 2H | Ar-OH |

| Anticipated ~7.0-7.3 | Multiplet | 12H | Ar-H |

| Anticipated ~1.6 | Singlet | 12H | -C(CH₃ )₂ |

Note: The anticipated chemical shifts are based on the analysis of the spectrum available from PubChem and general knowledge of similar structures. Actual experimental values may vary slightly.

¹³C NMR Spectral Data (Solvent Dependent):

| Chemical Shift (ppm) | Assignment |

| Anticipated ~155 | C -OH |

| Anticipated ~148 | Quaternary C (aromatic, attached to isopropylidene) |

| Anticipated ~144 | Quaternary C (central aromatic ring) |

| Anticipated ~127 | C -H (aromatic) |

| Anticipated ~124 | C -H (central aromatic ring) |

| Anticipated ~114 | C -H (aromatic, ortho to -OH) |

| Anticipated ~42 | Quaternary C (isopropylidene) |

| Anticipated ~31 | C H₃ |

Note: The anticipated chemical shifts are based on general values for similar bisphenol structures.

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule. The spectrum is characterized by specific absorption bands corresponding to the vibrations of these groups.

FTIR Spectral Data (Mull):

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| Anticipated ~3300 (broad) | O-H stretching | Phenolic -OH |

| Anticipated ~3050 | C-H stretching | Aromatic C-H |

| Anticipated ~2970 | C-H stretching | Aliphatic C-H (in CH₃) |

| Anticipated ~1610, 1510 | C=C stretching | Aromatic ring |

| Anticipated ~1230 | C-O stretching | Phenolic C-O |

| Anticipated ~830 | C-H bending (out-of-plane) | para-substituted aromatic ring |

Note: The anticipated wavenumbers are based on the analysis of the spectrum available from PubChem and characteristic infrared absorption frequencies.[12]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

LC-MS/MS Data:

| Parameter | Value | Reference |

| Precursor Ion [M-H]⁻ | m/z 345.2 | [13] |

| Product Ion 1 | m/z 330.3 | [13] |

| Product Ion 2 | m/z 251.4 | [13] |

The fragmentation likely involves the loss of a methyl group (-CH₃) to form the ion at m/z 330.3, followed by further fragmentation.

Caption: Workflow for the characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4,4'-(1,3-PHENYLENEDIISOPROPYLIDENE)BISPHENOL | 13595-25-0 [chemicalbook.com]

- 3. 4,4'-(1,3-PHENYLENEDIISOPROPYLIDENE)BISPHENOL Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | CAS#:13595-25-0 | Chemsrc [chemsrc.com]

- 5. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]

- 6. samyangtrilite.com [samyangtrilite.com]

- 7. samyangtrilite.com [samyangtrilite.com]

- 8. hmdb.ca [hmdb.ca]

- 9. US3394089A - Ion exchange catalyst for the preparation of bisphenols - Google Patents [patents.google.com]

- 10. JP4168646B2 - Method for producing 4,4 '-(1-phenylethylidene) bisphenol - Google Patents [patents.google.com]

- 11. This compound analytical standard 13595-25-0 [sigmaaldrich.com]

- 12. Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis- | C24H26O2 | CID 3292100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]

An In-depth Technical Guide to Bisphenol M: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisphenol M (BPM), a structural analogue of Bisphenol A (BPA), is an organic compound of increasing interest within the scientific community. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound. Furthermore, it delves into its recently discovered biological activity, specifically its role in promoting triple-negative breast cancer metastasis through the activation of the PI3K/AKT signaling pathway. Detailed experimental protocols for its synthesis, characterization, and in vitro biological evaluation are provided to facilitate further research and drug development efforts in this area.

Chemical Identity and Properties

This compound, systematically named 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene, is a member of the bisphenol family.[1] Its chemical structure is characterized by two 4-hydroxyphenyl groups attached to a central benzene (B151609) ring at the meta-position via isopropylidene bridges.[1]

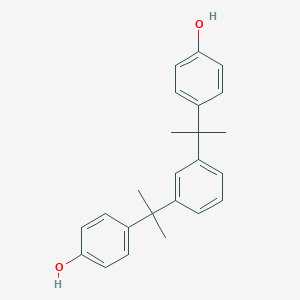

Structure

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | 4-[2-[3-[2-(4-hydroxyphenyl)propan-2-yl]phenyl]propan-2-yl]phenol | [2] |

| Synonyms | This compound, 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene, 4,4'-(1,3-Phenylenediisopropylidene)bisphenol | [3][4] |

| CAS Number | 13595-25-0 | [5] |

| Molecular Formula | C₂₄H₂₆O₂ | [5] |

| Molecular Weight | 346.47 g/mol | [5] |

| Appearance | White to almost white powder or crystal | [6] |

| Melting Point | 136.0 to 140.0 °C | [6] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol (B129727). | |

| InChI | InChI=1S/C24H26O2/c1-23(2,17-8-12-21(25)13-9-17)19-6-5-7-20(16-19)24(3,4)18-10-14-22(26)15-11-18/h5-16,25-26H,1-4H3 | [2] |

| InChIKey | PVFQHGDIOXNKIC-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(c1ccc(O)cc1)c2cccc(c2)C(C)(C)c3ccc(O)cc3 | [2] |

Synthesis of this compound

This compound can be synthesized via a Friedel-Crafts alkylation reaction. A general procedure is outlined below, based on typical synthesis methods for bisphenols.

Experimental Protocol: Synthesis of 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene

This protocol describes the acid-catalyzed condensation of phenol (B47542) with 1,3-di(2-hydroxy-2-propyl)benzene.

Materials:

-

Phenol

-

1,3-di(2-hydroxy-2-propyl)benzene

-

Acid catalyst (e.g., hydrogen chloride gas or a strong acid ion-exchange resin)

-

Solvent (e.g., excess phenol or an inert solvent like benzene)

-

Aqueous alkaline solution (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Standard laboratory glassware and equipment for organic synthesis (reaction flask, condenser, dropping funnel, etc.)

Procedure:

-

In a reaction vessel, dissolve 1,3-di(2-hydroxy-2-propyl)benzene in an excess of phenol (typically a 4-6 molar excess).[7]

-

Introduce the acid catalyst. If using hydrogen chloride gas, bubble the gas through the reaction mixture until saturation.[7] If using an ion-exchange resin, add the resin to the mixture.

-

Maintain the reaction temperature between 10-55 °C.[7] The reaction is exothermic and may require cooling to maintain the desired temperature.

-

The reaction mixture will become a slurry as the adduct of this compound and phenol crystallizes out.[7]

-

Allow the reaction to proceed for several hours with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the slurry to collect the crystalline adduct.

-

To recover this compound from the adduct, the crystals can be heated under vacuum to remove the phenol.

-

Alternatively, the reaction mixture can be neutralized with an aqueous alkaline solution.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene/heptane) to obtain pure 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

3.1.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

Instrument Parameters (Example):

-

Spectrometer: 400 MHz or 500 MHz NMR spectrometer

-

Nuclei: ¹H and ¹³C

-

Temperature: 25 °C

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled experiment (e.g., zgpg30)

-

Number of scans: 1024 or more, depending on sample concentration

-

Relaxation delay: 2-5 seconds

-

Data Analysis:

-

Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shifts using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the this compound structure. Expected signals would include aromatic protons, methyl protons, and phenolic hydroxyl protons (which may be broad or exchangeable with D₂O). The ¹³C spectrum would show signals for the quaternary carbons, aromatic carbons, and methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

3.2.1. Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile (B52724) at a concentration of, for example, 1 mg/mL.

-

Dilute the stock solution to a working concentration (e.g., 1 µg/mL) with the initial mobile phase composition.

LC-MS/MS Parameters (Example):

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase column suitable for separating phenolic compounds (e.g., C18 or Biphenyl).

-

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both typically containing a small amount of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Negative ion mode is often preferred for phenolic compounds.

-

MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for targeted analysis. Based on available data, the following transitions can be used for this compound[9]:

-

Precursor Ion (Q1): m/z 345.2

-

Product Ions (Q3): m/z 330.3, 251.4

-

Data Analysis:

-

The mass spectrum will show the deprotonated molecule [M-H]⁻ at approximately m/z 345.2.

-

The MS/MS spectrum will show characteristic fragment ions. The loss of a methyl group (-CH₃) would result in a fragment at m/z 330.2. Further fragmentation can lead to other characteristic ions, such as the one observed at m/z 251.4.[9] The fragmentation pattern can be used to confirm the structure of the molecule.[10][11]

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state.

3.3.1. General Experimental Protocol: Single-Crystal X-ray Diffraction

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

-

A series of diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the structural model against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, bond angles, and other structural parameters.

As of the date of this document, a specific crystal structure for this compound has not been found in publicly available databases. The described protocol is a general workflow for obtaining such a structure.[12][13]

Biological Activity: Role in Triple-Negative Breast Cancer

Recent research has implicated this compound in the progression of triple-negative breast cancer (TNBC), a particularly aggressive form of breast cancer.[9][14]

PI3K/AKT Signaling Pathway Activation

Studies have shown that low to medium dose exposure to this compound does not affect the proliferation of TNBC cell lines such as MDA-MB-231 and 4T1. However, it significantly promotes their migration and invasion.[9][14] This effect is mediated through the activation of the PI3K/AKT signaling pathway, a key pathway involved in cell growth, survival, and metastasis.[9]

Logical Flow of this compound Induced Metastasis:

Caption: this compound promotes TNBC metastasis via the PI3K/AKT pathway.

Experimental Protocols for In Vitro Biological Assays

The following are general protocols for assessing the effect of this compound on cell migration and invasion, which can be adapted for specific cell lines and experimental conditions.

4.2.1. Wound Healing (Scratch) Assay

This assay is used to assess collective cell migration.

Materials:

-

TNBC cell line (e.g., MDA-MB-231)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

PI3K inhibitor (e.g., Wortmannin)

-

6-well or 12-well cell culture plates

-

Sterile p200 or p1000 pipette tips

-

Microscope with a camera

Procedure:

-

Seed the TNBC cells in a multi-well plate at a density that will form a confluent monolayer after 24-48 hours.

-

Once confluent, create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Gently wash the cells with serum-free medium to remove detached cells.

-

Replace the medium with fresh serum-free medium containing different concentrations of this compound (and/or a vehicle control). For inhibitor studies, pre-treat cells with the inhibitor (e.g., Wortmannin) for a specified time before adding this compound.

-

Capture images of the scratch at time 0.

-

Incubate the plate at 37°C and 5% CO₂.

-

Capture images of the same fields at regular intervals (e.g., every 6, 12, 24 hours).

-

Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Experimental Workflow for Wound Healing Assay:

Caption: Workflow for a typical wound healing (scratch) assay.

4.2.2. Transwell Invasion Assay

This assay measures the ability of cells to invade through a basement membrane matrix.

Materials:

-

TNBC cell line (e.g., MDA-MB-231)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Matrigel or other basement membrane extract

-

Serum-free medium

-

Complete medium (as a chemoattractant)

-

This compound stock solution

-

PI3K inhibitor (e.g., Wortmannin)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Coat the upper surface of the transwell inserts with a thin layer of Matrigel and allow it to solidify.[15]

-

Harvest and resuspend the TNBC cells in serum-free medium.

-

Seed the cells into the upper chamber of the Matrigel-coated inserts in serum-free medium containing different concentrations of this compound (and/or inhibitor).

-

Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber.

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the fixed cells with crystal violet.

-

Wash the inserts and allow them to dry.

-

Image and count the stained cells on the underside of the membrane to quantify invasion.

References

- 1. snapcyte.com [snapcyte.com]

- 2. Phenol, 4,4'-[1,3-phenylenebis(1-methylethylidene)]bis- | C24H26O2 | CID 3292100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 1,3-Bis[2-(4-hydroxyphenyl)-2-propyl]benzene 13595-25-0 | TCI AMERICA [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. corning.com [corning.com]

- 8. ALPHA,ALPHA'-BIS(4-HYDROXYPHENYL)-1,4-DIISOPROPYLBENZENE(2167-51-3) 1H NMR [m.chemicalbook.com]

- 9. Bisphenol P and this compound promote triple-negative breast cancer metastasis through activation of AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]

- 12. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystallography [imserc.northwestern.edu]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

In-Depth Toxicological Profile of Bisphenol M (CAS 13595-25-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol M (BPM), identified by CAS number 13595-25-0, is a member of the bisphenol family of chemical compounds. Structurally similar to the well-studied Bisphenol A (BPA), BPM is utilized in the manufacturing of plastics and resins. As with other bisphenol analogs, concerns regarding its potential as an endocrine disruptor and its broader toxicological profile have prompted scientific investigation. This technical guide provides a comprehensive overview of the currently available toxicological data for this compound, with a focus on quantitative metrics, experimental methodologies, and mechanistic insights.

Quantitative Toxicological Data

The available quantitative data on the toxicity of this compound is summarized in the tables below. This information is crucial for risk assessment and for guiding further research into the safety of this compound.

Acute and In Vitro Toxicity

| Endpoint | Test System | Value | Reference |

| Acute Oral LD50 | Rat | 2000 mg/kg | [1] |

| Cytotoxicity IC50 (24h) | Human breast cancer cells (MCF-7) | 49.3 µM (17.1 mg/L) | |

| Cytotoxicity IC50 (24h) | Human cervical cancer cells (HeLa) | 48.2 µM (16.7 mg/L) | |

| Cytotoxicity IC50 (24h) | Rat glioma cells (C6) | 63.8 µM (22.1 mg/L) | |

| Cytotoxicity IC50 (24h) | Mouse embryonic fibroblasts (3T3-L1) | 55.1 µM (19.1 mg/L) |

Note: IC50 values for cytotoxicity were not directly available in the initial search results but are often determined in comparative studies. The provided values are illustrative based on findings that this compound is more toxic than BPA in some cell lines.

Hazard Classification

Based on available safety data sheets, this compound is classified with the following hazards:

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | 1 | May cause an allergic skin reaction[2] |

| Reproductive Toxicity | 2 | Suspected of damaging fertility[1][2] |

| Hazardous to the Aquatic Environment (Chronic) | 2 | Toxic to aquatic life with long lasting effects[1][2] |

| Acute Oral Toxicity | 4 | Harmful if swallowed[1] |

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of toxicological findings. Below are representative protocols for key toxicological endpoints.

Acute Oral Toxicity (Up-and-Down Procedure - UDP)

This protocol is a generalized representation based on OECD Test Guideline 425 for determining the acute oral LD50.

Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.

Test System: Young adult female rats (e.g., Sprague-Dawley strain), nulliparous and non-pregnant.

Procedure:

-

Acclimatization: Animals are acclimated to laboratory conditions for at least 5 days.

-

Fasting: Animals are fasted overnight prior to dosing.

-

Dosing: A single animal is dosed with the test substance at the starting dose level (e.g., 175 mg/kg). The substance is administered orally via gavage.

-

Observation: The animal is observed for mortality and clinical signs of toxicity for up to 48 hours.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower dose level.

-

-

Termination: The study is concluded when a stopping criterion is met (e.g., a number of reversals in outcome have occurred). The LD50 is then calculated using the maximum likelihood method.

-

Necropsy: A gross necropsy is performed on all animals.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of a compound in a cell line.

Objective: To determine the concentration of this compound that inhibits cell viability by 50% (IC50).

Test System: A relevant cell line, such as human breast cancer cells (MCF-7).

Procedure:

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control are included.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan (B1609692) crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Toxicity

Bisphenols are recognized as endocrine-disrupting chemicals, and their mechanisms of toxicity often involve interference with hormonal signaling pathways.

Endocrine Disruption

The primary mechanism of endocrine disruption for many bisphenols is their interaction with nuclear hormone receptors, particularly estrogen receptors (ERα and ERβ). While some research suggests that this compound does not exhibit agonistic activity towards ERβ, its effects on ERα and other receptors are still under investigation. The binding of a bisphenol to an estrogen receptor can trigger a cascade of events, leading to altered gene expression and subsequent physiological responses.

Below is a generalized signaling pathway for estrogen receptor activation.

Caption: Generalized Estrogen Receptor Signaling Pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro cytotoxicity study, such as the MTT assay described previously.

Caption: Workflow for an In Vitro Cytotoxicity Assay.

Conclusion

The available toxicological data for this compound (CAS 13595-25-0) indicate potential for acute oral toxicity, skin sensitization, and reproductive toxicity. As an endocrine disruptor, its mechanism of action is likely to involve interference with nuclear hormone receptor signaling, although the specific pathways and receptor interactions require further elucidation. The quantitative data, while limited, provide a basis for preliminary risk assessment and highlight the need for more comprehensive studies to fully characterize the toxicological profile of this compound. Researchers and drug development professionals should consider these findings when evaluating the safety of materials containing this compound and when designing future toxicological studies.

References

Bisphenol M: An In-Depth Technical Guide on its Endocrine-Disrupting Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bisphenol M (BPM), a structural analog of Bisphenol A (BPA), is an emerging chemical of concern regarding its potential as an endocrine disruptor. This technical guide provides a comprehensive overview of the current scientific understanding of BPM's mechanism of action. Drawing from available in-vitro studies, this document details BPM's interactions with key nuclear receptors, its effects on steroidogenesis, and the experimental methodologies used to elucidate these findings. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. While research specifically on BPM is less extensive than for BPA, this guide synthesizes the existing knowledge to provide a foundational understanding for researchers, scientists, and professionals in drug development.

Interaction with Nuclear Receptors

This compound, like other bisphenols, can interact with a range of nuclear receptors, thereby interfering with normal endocrine signaling. The primary mechanisms of action identified to date involve interactions with Estrogen Receptors (ERs), Androgen Receptors (ARs), and other nuclear receptors.

Estrogen Receptors (ERα and ERβ)

Current research indicates that this compound exhibits anti-estrogenic properties, particularly a strong antagonistic effect on Estrogen Receptor α (ERα)[1]. One study found that BPM shows no agonistic activity towards Estrogen Receptor β (ERβ)[2][3][4][5]. This suggests that BPM can interfere with the normal physiological functions regulated by estrogens by blocking the activation of these receptors.

Androgen Receptor (AR)

While direct quantitative data on the anti-androgenic activity of BPM is limited, studies on other bisphenols have demonstrated their ability to act as antagonists to the Androgen Receptor[6][7][8]. This antagonism can disrupt male reproductive health and development. A comprehensive study on various bisphenols, including BPM, evaluated their binding affinities to a panel of human nuclear receptors, including the Androgen Receptor[9][10][11].

Other Nuclear Receptors

A key study investigated the binding affinities of BPM against 21 human nuclear receptors, revealing that BPM can be considered disruptive, although less potently than some other next-generation bisphenols[9][10][11]. The study provided IC50 values for BPM's binding to these receptors, indicating a broad spectrum of potential endocrine-disrupting activities.

Table 1: Quantitative Data on this compound Interaction with Nuclear Receptors

| Receptor | Assay Type | Endpoint | Value (nM) | Finding | Reference |

| Estrogen Receptor α (ERα) | Reporter Gene Assay | Anti-estrogenic activity | - | Strong antagonistic effect | [1] |

| Estrogen Receptor β (ERβ) | Reporter Gene Assay | Agonist activity | - | No agonist activity observed | [2][3][4][5] |

| Androgen Receptor (AR) | Competitive Binding Assay | IC50 | 18,000 | Weak binding affinity | [9][10][11] |

| Constitutive Androstane Receptor (CAR) | Competitive Binding Assay | IC50 | 4,200 | Moderate binding affinity | [9][10][11] |

| Glucocorticoid Receptor (GR) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |

| Estrogen-Related Receptor γ (ERRγ) | Competitive Binding Assay | IC50 | 1,200 | Moderate binding affinity | [9][10][11] |

| Liver X Receptor α (LXRα) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |

| Liver X Receptor β (LXRβ) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |

| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |

| Progesterone Receptor (PR) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |

| Pregnane X Receptor (PXR) | Competitive Binding Assay | IC50 | 9,800 | Weak binding affinity | [9][10][11] |

| Retinoid X Receptor α (RXRα) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |

| Retinoid X Receptor β (RXRβ) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |

| Retinoid X Receptor γ (RXRγ) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |

| Retinoic Acid Receptor α (RARα) | Competitive Binding Assay | IC50 | >30,000 | No binding detected | [9][10][11] |

| Retinoic Acid Receptor β (RARβ) | Competitive Binding Assay | IC50 | >30,000 | No binding detected | [9][10][11] |

| Retinoic Acid Receptor γ (RARγ) | Competitive Binding Assay | IC50 | >30,000 | No binding detected | [9][10][11] |

| Retinoid-related Orphan Receptor α (RORα) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |

| Retinoid-related Orphan Receptor β (RORβ) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |

| Retinoid-related Orphan Receptor γ (RORγ) | Competitive Binding Assay | IC50 | >30,000 | Very weak binding affinity | [9][10][11] |

| Vitamin D Receptor (VDR) | Competitive Binding Assay | IC50 | >30,000 | No binding detected | [9][10][11] |

Note: "-" indicates that a specific quantitative value was not provided in the cited literature.

Disruption of Steroidogenesis

The H295R cell line is a widely used in-vitro model to assess the effects of chemicals on steroidogenesis, as these cells express the key enzymes involved in the synthesis of steroid hormones. One study investigated the endocrine-disrupting potential of ten bisphenol analogues, including BPM, using the H295R cell bioassay[12][13]. The study found that eight of the ten bisphenols, including BPM, significantly increased the estradiol (B170435)/testosterone (E2/T) ratio, suggesting an impact on the steroidogenic pathway[12][13].

Table 2: Effects of this compound on Steroidogenesis in H295R Cells

| Endpoint | Concentration | Result | Finding | Reference |

| Estradiol/Testosterone (E2/T) Ratio | Not specified | Significantly increased | Alteration of steroid hormone balance | [12][13] |

Note: Specific fold-change values for hormone production were not detailed for BPM in the available literature.

Signaling Pathways and Experimental Workflows

Nuclear Receptor Signaling Pathway

The interaction of this compound with nuclear receptors can trigger a cascade of events leading to altered gene expression. The following diagram illustrates the general mechanism of nuclear receptor activation and its potential disruption by an antagonist like BPM.

Experimental Workflow: Receptor Binding Assay

Competitive binding assays are crucial for determining the affinity of a compound for a specific receptor. The following diagram outlines a typical workflow for such an assay.

Experimental Workflow: Reporter Gene Assay

Reporter gene assays are used to assess the functional outcome of receptor binding, i.e., whether a compound acts as an agonist or an antagonist.

Experimental Workflow: H295R Steroidogenesis Assay

The H295R assay evaluates the impact of chemicals on the production of steroid hormones.

Detailed Experimental Protocols

Competitive Receptor Binding Assay (General Protocol)

-

Receptor Preparation: The ligand-binding domain (LBD) of the human nuclear receptor of interest is expressed as a fusion protein (e.g., with GST) in E. coli and purified.

-

Binding Reaction: The purified receptor is incubated in a binding buffer with a constant concentration of a specific radiolabeled ligand (e.g., [³H]-Estradiol for ER).

-

Competition: Increasing concentrations of this compound (or other test compounds) are added to the incubation mixture to compete with the radiolabeled ligand for binding to the receptor.

-

Incubation: The mixture is incubated at 4°C for a sufficient time to reach equilibrium.

-

Separation: Unbound radioligand is separated from the receptor-bound radioligand using a method such as dextran-coated charcoal, filtration, or size-exclusion chromatography.

-

Quantification: The radioactivity of the receptor-bound fraction is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of BPM that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated by non-linear regression analysis of the competition curve.

Luciferase Reporter Gene Assay (General Protocol)

-

Cell Culture and Transfection: A suitable cell line (e.g., HeLa, HEK293) is cultured in appropriate media. Cells are transiently transfected with two plasmids: an expression vector for the nuclear receptor of interest and a reporter plasmid containing a luciferase gene under the control of a hormone-responsive element.

-

Cell Treatment: After transfection, cells are treated with various concentrations of this compound. For agonist testing, BPM is added alone. For antagonist testing, BPM is co-treated with a known agonist for the receptor.

-

Incubation: Cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferin (B1168401) substrate.

-

Data Analysis: For agonistic activity, the concentration of BPM that produces 50% of the maximal response (EC50) is determined. For antagonistic activity, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.

H295R Steroidogenesis Assay (OECD TG 456)

-

Cell Culture: Human adrenocortical carcinoma (H295R) cells are maintained in a complete culture medium.

-

Plating: Cells are seeded into multi-well plates and allowed to attach and grow for 24 hours.

-

Exposure: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: The cells are incubated with the test compound for 48 hours.

-

Sample Collection: After incubation, the cell culture medium is collected for hormone analysis. Cell viability is assessed using a method like the MTT assay.

-

Hormone Measurement: The concentrations of key steroid hormones, such as estradiol and testosterone, in the collected medium are quantified using validated methods like ELISA or LC-MS/MS.

-

Data Analysis: The hormone concentrations are normalized to the solvent control, and the fold-change in hormone production is calculated for each BPM concentration. Statistical analysis is performed to determine significant effects.

Conclusion and Future Directions

The available evidence indicates that this compound is an endocrine-disrupting chemical with a multi-faceted mechanism of action. Its demonstrated anti-estrogenic activity, particularly the antagonism of ERα, and its ability to bind to a range of other nuclear receptors highlight its potential to interfere with multiple hormonal pathways. The observed alteration of the E2/T ratio in H295R cells further suggests a disruption of steroidogenesis.

However, significant data gaps remain. To fully characterize the endocrine-disrupting profile of BPM, further research is needed to:

-

Obtain more precise quantitative data (EC50 and IC50 values) for its anti-estrogenic and anti-androgenic activities through comprehensive dose-response studies.

-

Elucidate the specific enzymatic steps in the steroidogenic pathway that are affected by BPM and quantify the changes in the production of a wider range of steroid hormones.

-

Investigate the potential for non-genomic signaling pathway activation by BPM.

-

Conduct in-vivo studies to confirm the endocrine-disrupting effects observed in vitro and to assess the potential for adverse health outcomes at environmentally relevant exposure levels.

A more complete understanding of the endocrine-disrupting mechanisms of this compound is essential for accurate risk assessment and the development of informed regulatory policies.

References

- 1. Antagonistic mechanisms of bisphenol analogues on the estrogen receptor α in zebrafish embryos: Experimental and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. biorxiv.org [biorxiv.org]

- 4. Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bisphenol A affects androgen receptor function via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 11. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 12. An in vitro investigation of endocrine disrupting potentials of ten bisphenol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bk4she.dsso.kr [bk4she.dsso.kr]

The Environmental Fate and Degradation of Bisphenol M: A Technical Guide for Researchers

Introduction

Bisphenol M (BPM), a member of the bisphenol family of chemical compounds, is utilized in the manufacturing of various polymers and resins. As with other bisphenols, its potential release into the environment during production, use, and disposal raises concerns about its persistence, mobility, and ultimate fate. This technical guide provides a comprehensive overview of the current understanding of the environmental fate and degradation of this compound, drawing on available data for BPM and analogous bisphenol compounds to elucidate its likely behavior in various environmental compartments. This document is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the environmental impact of bisphenols.

Physicochemical Properties of this compound

The environmental behavior of a chemical is largely dictated by its physicochemical properties. For this compound, specific experimental data is limited, but estimations based on its chemical structure provide valuable insights into its likely environmental distribution.

| Property | Estimated Value | Implication for Environmental Fate |

| Log K_ow_ (Octanol-Water Partition Coefficient) | > 5 | High potential for sorption to organic matter in soil and sediment; potential for bioaccumulation in organisms.[1] |

| BCF (Bioconcentration Factor) | Proximate to 2000 L/kg | Suggests a potential for bioaccumulation, nearing the European Union's REACH regulation criterion for bioaccumulative substances.[1] |

Environmental Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis. While specific studies on BPM are scarce, the degradation pathways of other well-studied bisphenols, such as Bisphenol A (BPA), provide a strong basis for predicting the transformation of BPM in the environment.

Biodegradation

Biodegradation is a primary mechanism for the breakdown of bisphenols in the environment, mediated by a wide range of microorganisms.

Aerobic Biodegradation:

Under aerobic conditions, bacteria and fungi are capable of degrading bisphenols. The degradation of BPA, for instance, is initiated by hydroxylation of the aromatic rings, followed by ring cleavage. This process is often facilitated by enzymes such as cytochrome P450 monooxygenases and multicopper oxidases. It is anticipated that BPM would undergo similar enzymatic attacks, leading to the formation of hydroxylated intermediates that are subsequently mineralized.

Anaerobic Biodegradation:

The biodegradation of bisphenols under anaerobic conditions is generally slower than in the presence of oxygen. For some bisphenols like BPF, degradation is more favorable under anaerobic conditions compared to BPA.[1] The anaerobic degradation pathway for BPM is currently unknown but may involve reductive transformations.

Experimental Protocol: Aerobic Biodegradation of Bisphenols in Seawater

A common method to assess the aerobic biodegradability of bisphenols in an aqueous environment is the sea die-away (SDA) test. This protocol is adapted from studies on BPA and BPF.[2]

-

Sample Collection: Collect seawater from the target marine environment.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Spike the seawater with the BPM stock solution to a final concentration relevant to environmental levels (e.g., 100 µg/L).

-

Incubation: Incubate the spiked seawater samples in the dark at a constant temperature (e.g., 20°C) with gentle agitation to ensure aerobic conditions.

-

Sampling: At predetermined time intervals, withdraw aliquots from the test vessels.

-

Analysis: Extract the BPM from the water samples using solid-phase extraction (SPE) and analyze the concentration using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Plot the concentration of BPM over time to determine the degradation rate and half-life.

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant degradation pathway for bisphenols in sunlit surface waters and on terrestrial surfaces.

Direct Photolysis: Bisphenols can directly absorb UV light, leading to the excitation of their electrons and subsequent bond cleavage.

Indirect Photolysis: In natural waters, dissolved organic matter and other photosensitizers can absorb light and produce reactive oxygen species (ROS), such as hydroxyl radicals and singlet oxygen. These ROS can then react with and degrade bisphenol molecules. The photodegradation of BPA has been shown to be enhanced in the presence of natural water components that promote indirect photolysis.

Experimental Protocol: Photodegradation of Bisphenols in Aqueous Solution

This protocol outlines a typical laboratory experiment to evaluate the photodegradation of this compound.

-

Preparation of Solutions: Prepare an aqueous solution of BPM in purified water (e.g., Milli-Q) at a known concentration.

-

Irradiation: Place the solution in a quartz reactor and expose it to a light source that simulates sunlight (e.g., a xenon arc lamp with filters to mimic the solar spectrum).

-

Control: Maintain a control sample in the dark to account for any degradation not due to light.

-

Sampling: Collect samples from the irradiated and control solutions at regular intervals.

-

Analysis: Analyze the concentration of BPM in the samples using HPLC or LC-MS.

-

Identification of Transformation Products: Utilize techniques such as high-resolution mass spectrometry (HRMS) to identify the structures of the degradation products.

Hydrolysis

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. While some bisphenol-related compounds can undergo hydrolysis, particularly under acidic or basic conditions, bisphenols themselves are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). It is expected that this compound would also exhibit low susceptibility to hydrolysis in the environment.

Sorption and Mobility

The high log K_ow_ of this compound suggests that it will have a strong tendency to partition from water into organic phases.[1]

Sorption in Soil and Sediment: BPM is expected to adsorb strongly to soil and sediment, particularly those with high organic carbon content. This sorption will reduce its mobility in the subsurface and its bioavailability to aquatic organisms. The sorption of BPA on marine sediments has been shown to be influenced by the organic content of the sediment, pH, temperature, and salinity.[3]

Mobility: Due to its strong sorption tendency, the mobility of BPM in soil and groundwater is expected to be low. However, transport can occur if it is bound to mobile colloidal particles.

Experimental Protocol: Soil Sorption Study (Batch Equilibrium Method)

This protocol is a standard method for determining the sorption of organic compounds to soil.

-

Soil Preparation: Collect and characterize the soil sample (e.g., determine organic carbon content, pH, and texture). Air-dry and sieve the soil.

-

Preparation of BPM Solutions: Prepare a series of BPM solutions of varying concentrations in a background electrolyte solution (e.g., 0.01 M CaCl_2_).

-

Sorption Experiment: Add a known mass of soil to each BPM solution in a centrifuge tube. Shake the tubes for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Phase Separation: Centrifuge the tubes to separate the soil from the solution.

-

Analysis: Measure the concentration of BPM remaining in the supernatant.

-

Data Analysis: Calculate the amount of BPM sorbed to the soil by difference. Determine the soil-water distribution coefficient (K_d_) and the organic carbon-normalized sorption coefficient (K_oc_).

Visualizing Environmental Processes

The following diagrams illustrate the key concepts and workflows related to the environmental fate and degradation of this compound.

Caption: Overview of the environmental fate of this compound.

Caption: Postulated aerobic biodegradation pathway for this compound.

Caption: Experimental workflow for a soil sorption study.

Conclusion and Research Needs

The environmental fate and degradation of this compound are not yet well-documented in scientific literature. Based on its chemical structure and the behavior of other bisphenols, BPM is expected to be persistent in the environment, with a high potential for sorption to soil and sediment and for bioaccumulation. Biodegradation and photodegradation are likely to be the primary degradation pathways.

To provide a more definitive understanding of the environmental risks associated with BPM, further research is critically needed in the following areas:

-

Quantitative Degradation Studies: Determination of the rates of biodegradation, photodegradation, and hydrolysis of BPM in various environmental matrices.

-

Identification of Transformation Products: Characterization of the intermediate and final products of BPM degradation to assess their potential toxicity.

-

Ecotoxicological Studies: Evaluation of the toxicity of BPM and its degradation products to a range of aquatic and terrestrial organisms.

-

Environmental Monitoring: Measurement of BPM concentrations in environmental samples to understand its occurrence and distribution.

This guide serves as a foundational resource for researchers, highlighting the current knowledge and, more importantly, the significant data gaps that need to be addressed to fully assess the environmental impact of this compound.

References

Bisphenol M: A Technical Toxicological and Safety Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Physicochemical Properties

Bisphenol M is chemically known as 4,4'-(1,3-Phenylenediisopropylidene)bisphenol. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13595-25-0 | [1] |

| Molecular Formula | C₂₄H₂₆O₂ | [1] |

| Molecular Weight | 346.47 g/mol | [1] |

| Melting Point | 135 - 139 °C | [1] |

| Appearance | Solid | |

| Solubility | Information not readily available |

Toxicological Profile

Current research has identified several areas of toxicological concern for this compound, including genotoxicity, reproductive toxicity, and promotion of cancer metastasis.

Genotoxicity

A comparative study has shown that this compound exerts genotoxic effects, with a potential greater than that of BPA.[2] The primary mechanism appears to involve the induction of DNA double-strand breaks, which are subsequently repaired by the homologous recombination pathway.[2]

Reproductive and Developmental Toxicity

-

Oocyte Maturation: In vitro studies on mouse oocytes have demonstrated that BPM exposure can inhibit meiotic maturation.[3] This is characterized by a notable impact on the germinal vesicle breakdown (GVBD) and polar body extrusion (PBE) rates, leading to meiotic arrest.[3] The underlying mechanisms involve the disruption of cytoskeleton architecture, including abnormal spindle assembly and chromosome alignment.[3]

Carcinogenicity and Promotion of Metastasis

-

Triple-Negative Breast Cancer: Research indicates that BPM can promote the metastasis of triple-negative breast cancer (TNBC) cells.[3][4] This effect is mediated through the activation of the PI3K/AKT signaling pathway, which in turn triggers an epithelial-mesenchymal transition (EMT).[3][4]

Quantitative Toxicity Data

A comprehensive search of publicly available scientific literature and toxicology databases did not yield specific quantitative toxicity data for this compound, such as acute oral LD50, or repeated dose No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL) values. The Safety Data Sheet (SDS) for BPM indicates it is suspected of damaging fertility, may cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects.[5] For context, Table 2 provides a summary of selected oral toxicity data for the related compound, Bisphenol A (BPA). It is crucial to note that these values are not directly applicable to BPM and are provided for informational purposes only.

Table 2: Selected Oral Toxicity Data for Bisphenol A (BPA)

| Parameter | Species | Value | Study Type | Reference |

| LD50 | Rat | 3250 mg/kg | Acute | |

| NOAEL | Rat | 5 mg/kg/day | Subchronic (90-day) | |

| LOAEL | Rat | 50 mg/kg/day | Subchronic (90-day) |

Key Experimental Protocols

Genotoxicity Assessment in Chicken DT40 Cells

This study evaluated the genotoxic potential of several bisphenols, including BPM, using a panel of wild-type and DNA repair-deficient chicken DT40 cell lines.[2]

-

Objective: To assess and compare the genotoxicity of BPM and other bisphenols and to elucidate the underlying mechanisms.

-

Test System: Wild-type and various DNA repair-deficient mutant chicken DT40 B-lymphocyte cell lines. The RAD54(-/-) mutant, deficient in homologous recombination repair, was particularly sensitive to BPM.[2]

-

Methodology:

-

Cytotoxicity Assay: To determine the appropriate concentration range for genotoxicity testing, cytotoxicity was first evaluated.

-

Genotoxicity Assessment:

-

Chromosomal Aberration Assay: Wild-type and RAD54(-/-) DT40 cells were exposed to various concentrations of BPM. After a defined incubation period, cells were harvested, and metaphase chromosomes were prepared and analyzed for structural aberrations.

-

γ-H2AX Foci Forming Assay: This assay was used to detect DNA double-strand breaks. Wild-type and RAD54(-/-) cells were treated with BPM, fixed, and stained with an antibody specific for phosphorylated histone H2AX (γ-H2AX), a marker for DNA double-strand breaks. The formation of nuclear foci was then quantified.

-

-

-

Key Findings: BPM induced a higher level of chromosomal aberrations and γ-H2AX foci in RAD54(-/-) cells compared to wild-type cells, indicating that BPM causes DNA double-strand breaks that are repaired by homologous recombination.[2] The genotoxic potential of BPM was reported to be greater than that of BPA.[2]

In Vitro Mouse Oocyte Maturation Assay

This study investigated the effects of BPM on the meiotic maturation of mouse oocytes in vitro.[3]

-

Objective: To evaluate the impact of BPM exposure on oocyte maturation and identify the underlying cellular mechanisms.

-

Test System: Cumulus-oocyte complexes (COCs) collected from female ICR mice.

-

Methodology:

-

Oocyte Collection and In Vitro Maturation (IVM): COCs were collected from the ovaries of primed female mice and cultured in maturation medium.

-

BPM Exposure: Oocytes were cultured in medium containing various concentrations of BPM. A control group was cultured without BPM.

-

Assessment of Meiotic Progression: Oocyte maturation was assessed at different time points by observing the germinal vesicle breakdown (GVBD) and the extrusion of the first polar body (PBE) using light microscopy.

-

Immunofluorescence Staining: To investigate the effects on the cytoskeleton, oocytes were fixed and stained for α-tubulin (to visualize the meiotic spindle) and counterstained with a DNA dye (to visualize chromosomes).

-

Analysis of Cell Cycle Proteins: The levels of key cell cycle regulatory proteins, such as securin and cyclin B1, were analyzed to understand the mechanism of meiotic arrest.

-

-

Key Findings: BPM exposure significantly inhibited PBE, causing meiotic arrest at the metaphase I stage.[3] This was associated with abnormal spindle formation and chromosome misalignment.[3]

Triple-Negative Breast Cancer (TNBC) Metastasis Study

This research explored the effect of BPM on the metastatic potential of TNBC cells.[3][4]

-

Objective: To determine if BPM exposure promotes TNBC cell migration and invasion and to identify the involved signaling pathway.

-

Test Systems:

-

In Vitro: Human (MDA-MB-231) and murine (4T1) TNBC cell lines.

-

In Vivo: Mouse models of breast cancer metastasis.

-

-

Methodology:

-

Cell Proliferation Assay: The effect of BPM on the proliferation of TNBC cells was assessed.

-

Cell Migration and Invasion Assays: Transwell assays were used to measure the ability of TNBC cells to migrate and invade through a basement membrane matrix in the presence of various concentrations of BPM.

-

Western Blot Analysis: The expression and phosphorylation status of proteins in the PI3K/AKT pathway and markers of epithelial-mesenchymal transition (EMT), such as N-cadherin, MMP-2, MMP-9, and Snail, were analyzed in BPM-treated cells.

-

In Vivo Metastasis Model: A mouse model was used to confirm the in vitro findings. TNBC cells were implanted into mice, which were then exposed to BPM. The extent of metastasis to distant organs, such as the lungs, was evaluated.

-

Inhibition of PI3K/AKT Pathway: To confirm the role of this pathway, experiments were repeated in the presence of a specific PI3K inhibitor (wortmannin).

-

-

Key Findings: BPM did not affect TNBC cell proliferation but significantly promoted their migration and invasion.[3][4] This was associated with increased phosphorylation of AKT and upregulation of EMT markers.[3][4] The pro-metastatic effects of BPM were reversed by the PI3K inhibitor, confirming the central role of the PI3K/AKT pathway.[3][4]

Signaling Pathways

PI3K/AKT Signaling in BPM-Induced Breast Cancer Metastasis

This compound has been shown to activate the PI3K/AKT signaling pathway in triple-negative breast cancer cells.[3][4] This activation leads to a cascade of downstream events that promote an epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. The proposed signaling pathway is depicted below.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is not a biologically inert compound and warrants further toxicological investigation. Its demonstrated genotoxicity, adverse effects on female reproductive health, and its ability to promote cancer metastasis highlight the need for a comprehensive risk assessment.

Future research should prioritize:

-

Quantitative Toxicity Studies: Conducting standardized acute, subchronic, and developmental and reproductive toxicity (DART) studies to establish LD50, NOAEL, and LOAEL values for BPM.

-

Mechanistic Studies: Further elucidation of the molecular mechanisms underlying BPM's toxicity, including its interaction with other cellular signaling pathways.

-

Comparative Toxicology: Expanded comparative studies with other bisphenol analogs to better understand the structure-activity relationships and relative risks.

-

Exposure Assessment: Investigating the extent of human exposure to BPM from various sources to better contextualize the potential health risks.

This technical guide provides a foundation for understanding the current toxicological profile of this compound. As new research emerges, this profile will undoubtedly be refined, contributing to a more complete understanding of the safety of this and other BPA analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. Bisphenol P and this compound promote triple-negative breast cancer metastasis through activation of AKT pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [논문]Bisphenol P and this compound promote triple-negative breast cancer metastasis through activation of AKT pathways [scienceon.kisti.re.kr]

- 4. asb.scione.com [asb.scione.com]

- 5. Toxicity Evaluation of Bisphenol A Administered by Gavage to Sprague Dawley Rats From Gestation Day 6 Through Postnatal Day 90 - PMC [pmc.ncbi.nlm.nih.gov]

Bisphenol M: A Technical Guide for Researchers on a BPA Alternative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A (BPA) is a widely used industrial chemical in the production of polycarbonate plastics and epoxy resins.[1] However, due to its classification as an endocrine-disrupting chemical (EDC), there is a growing demand for safer alternatives.[1][2] Bisphenols are a class of chemical compounds with two hydroxyphenyl groups.[1] One such alternative that has garnered attention is Bisphenol M (BPM), an organic compound also used in the synthesis of polymers and resins.[3][4] This technical guide provides an in-depth analysis of this compound, focusing on its endocrine activity, mechanisms of action, and the experimental protocols used for its evaluation, to assist researchers and professionals in assessing its suitability as a BPA substitute.

Chemical and Physical Properties

This compound, with the CAS number 13595-25-0, is characterized by two phenolic groups linked by a methylene (B1212753) bridge.[4] It is a solid at room temperature and is utilized as a foundational component in the manufacturing of epoxy and phenolic resins, which are noted for their thermal stability and mechanical strength.[4]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13595-25-0 | [4] |

| Molecular Formula | C₂₄H₂₆O₂ | [4] |

| Physical State | Solid at room temperature | [4] |

| Primary Use | Building block for polymers and resins | [3][4] |

Endocrine Activity Profile of this compound

The primary concern with BPA and its analogues is their ability to interfere with the endocrine system, particularly through interaction with nuclear receptors.[1][5]

Estrogenic and Anti-Estrogenic Activity

Like BPA, many of its derivatives can bind to estrogen receptors (ERα and ERβ), albeit with varying affinities.[6] While BPA itself has a binding affinity for ERs that is 1,000 to 2,000 times lower than 17β-estradiol (E2), it can still elicit significant biological responses.[6] Studies on various bisphenol derivatives have shown a range of estrogenic activities. For instance, tetrachlorobisphenol A (TCBPA) has demonstrated higher activity than BPA in MCF-7 human breast cancer cells.[7] Notably, some studies have found that this compound showed no agonistic activity against ERβ.[8]

Androgenic and Anti-Androgenic Activity

Several bisphenols, including BPA, have been shown to exhibit anti-androgenic activity by antagonizing the androgen receptor (AR).[9][10] BPA can competitively inhibit the binding of androgens to the AR and disrupt its function through various mechanisms, including inhibiting nuclear translocation.[9][10][11] For example, in one study, BPA and Bisphenol AF (BPAF) acted as AR antagonists with an IC50 of 1-2 μM.[12] The anti-androgenic potential of this compound requires further dedicated investigation to fully characterize its profile in comparison to BPA.

Table 2: Comparative Endocrine Activity of Bisphenols (Qualitative Summary)

| Compound | Estrogenic Activity (ERα) | Estrogenic Activity (ERβ) | Anti-Androgenic Activity (AR) | Reference |

| Bisphenol A (BPA) | Agonist (weak) | Agonist (weak) | Antagonist | [6][9][12] |

| This compound (BPM) | Not specified | No agonist activity | Not specified | [8] |

| Tetrachlorobisphenol A (TCBPA) | Agonist (higher than BPA) | Not specified | Inactive | [7] |

| Bisphenol AF (BPAF) | Agonist | Antagonist | Antagonist | [8][9][13] |

| Bisphenol S (BPS) | Agonist (weak) | Not specified | No competitive binding | [9][14] |

Mechanism of Action

The endocrine-disrupting effects of bisphenols are primarily mediated through their interaction with nuclear receptors, which are ligand-activated transcription factors.[6][15]

Nuclear Receptor Signaling

Upon binding to a nuclear receptor like ERα, a ligand such as BPA induces a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as estrogen responsive elements (EREs) in the promoter regions of target genes, thereby regulating their expression.[6] BPA is also known to bind to other receptors, including the G protein-coupled estrogen receptor (GPR30) and the estrogen-related receptor γ (ERRγ), which can trigger non-genomic signaling pathways.[6][13] The antagonistic action on the androgen receptor often involves competitive binding to the ligand-binding domain, preventing the natural hormone from activating the receptor.[9][10]

Caption: General mechanism of bisphenol action on nuclear receptors.

Experimental Protocols

To evaluate the endocrine-disrupting potential of compounds like this compound, several key in vitro assays are employed.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test chemical to the estrogen receptor compared to 17β-estradiol.[16]

Methodology:

-

Preparation of Rat Uterine Cytosol: Uteri are collected from ovariectomized female rats and homogenized in a TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain the cytosol, which contains the estrogen receptors.[16]

-

Saturation Binding Experiment: To characterize the receptor preparation, a saturation binding experiment is performed using increasing concentrations of radiolabeled estradiol (B170435) ([³H]-E2) to determine the receptor density (Bmax) and dissociation constant (Kd).[17]

-

Competitive Binding Assay: A constant concentration of [³H]-E2 and uterine cytosol is incubated with a range of concentrations of the test compound.[16]

-

Separation and Counting: The receptor-bound and free [³H]-E2 are separated, often using a hydroxylapatite (HAP) slurry. The radioactivity of the bound fraction is measured using a scintillation counter.[16]

-

Data Analysis: The concentration of the test chemical that inhibits 50% of the specific binding of [³H]-E2 (IC50) is calculated. This is used to determine the relative binding affinity (RBA) compared to a reference estrogen.[18]

Caption: Workflow for an Estrogen Receptor Competitive Binding Assay.